REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9](=[O:29])[nH:10][c:11]2[c:12]([NH:21][CH2:22][c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[n:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][c:16]12.[K+:30].[K+:31].[O-:32][C:33]([O-:34])=[O:35].[OH2:36]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[n:8]1[c:9](=[O:29])[nH:10][c:11]2[c:12]([NH2:21])[n:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][c:16]12
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Name
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O=c1[nH]c2c(NCc3ccccc3)nc(C(F)(F)F)cc2n1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2c(NCc3ccccc3)nc(C(F)(F)F)cc2n1Cc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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Nc1nc(C(F)(F)F)cc2c1[nH]c(=O)n2Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |